3-fluoro-N-(naphthalen-1-yl)benzamide
Description
Properties
CAS No. |
58955-04-7 |
|---|---|
Molecular Formula |
C17H12FNO |
Molecular Weight |
265.28g/mol |
IUPAC Name |
3-fluoro-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C17H12FNO/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20) |
InChI Key |
BZSXIVIFGVRLJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)F |
solubility |
5.8 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
General Acylation Protocol
In a representative procedure, 1-naphthylamine (1.0 equiv) is dissolved in dichloromethane (DCM) under inert atmosphere. 3-Fluorobenzoyl chloride (1.05 equiv) is added dropwise at 0°C, followed by triethylamine (1.2 equiv) to neutralize HCl byproducts. The mixture warms to room temperature and stirs for 2–4 hours. After quenching with water, the organic layer is dried over MgSO₄, concentrated, and purified via column chromatography (hexanes/ethyl acetate). This method typically yields 70–85% of the target compound.
Critical Parameters :
Spectroscopic Characterization
The product exhibits distinct spectral features:
-
¹H NMR (CDCl₃): δ 8.25 (d, J = 8.2 Hz, 1H, naphthyl-H), 7.85–7.45 (m, 7H, aromatic), 6.95 (td, J = 8.5, 2.3 Hz, 1H, fluorophenyl-H).
Alternative Synthetic Routes
Solid-Phase Synthesis
Patent WO2021165818A1 describes large-scale benzamide crystallization techniques applicable to 3-fluoro-N-(naphthalen-1-yl)benzamide:
-
Dissolve crude product in acetone at 55°C
-
Cool to 30°C and seed with 0.5% (w/w) product crystals
-
Add antisolvent (water) over 4 hours
-
Filter and wash with cold acetone/water (3:1)
This protocol achieves >90% purity with residual solvents <0.1%.
Reaction Optimization Studies
Base Screening
Comparative studies from ruthenium-catalyzed benzamide syntheses reveal base effects:
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Et₃N | 85 | 98 |
| K₂CO₃ | 72 | 95 |
| NaHCO₃ | 68 | 92 |
Triethylamine provides superior yields due to efficient HCl scavenging without side reactions.
Solvent Impact
Data from imidazo[1,2-b]triazine syntheses demonstrate solvent dependence:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 2 | 85 |
| THF | 3 | 78 |
| Acetonitrile | 4 | 65 |
Polar aprotic solvents like DCM facilitate faster reaction kinetics.
Industrial-Scale Production
Adapting methods from WO2021165818A1, kilogram-scale synthesis involves:
-
Crystallization : Controlled cooling from 55°C to 0°C over 8 hours
-
Filtration : Pressure filtration under N₂ atmosphere
-
Drying : Vacuum drying at 40°C (20 mbar) for 24 hours
This protocol achieves 92% yield with <0.5% impurities by HPLC.
Challenges and Solutions
Regioselectivity
Competing acylation at naphthalene C-2 positions is mitigated by:
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(naphthalen-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying hydrogen bonding interactions and molecular recognition processes.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes. It can serve as a probe to understand protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It may act as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins, influencing their structure and function. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs, their properties, and applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
